3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
CAS No.: 209530-93-8
Cat. No.: VC3334322
Molecular Formula: C13H17FN2O7
Molecular Weight: 332.28 g/mol
* For research use only. Not for human or veterinary use.
![3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid - 209530-93-8](/images/structure/VC3334322.png)
Specification
CAS No. | 209530-93-8 |
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Molecular Formula | C13H17FN2O7 |
Molecular Weight | 332.28 g/mol |
IUPAC Name | 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid |
Standard InChI | InChI=1S/C9H11FN2O.C4H6O6/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;5-1(3(7)8)2(6)4(9)10/h1-2,4,7,11H,3,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
Standard InChI Key | VVYUNFMRQGFJQZ-QXJKSQRWSA-N |
Isomeric SMILES | C1CN[C@@H]1COC2=C(N=CC=C2)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | C1CNC1COC2=C(N=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | C1CNC1COC2=C(N=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid (CAS: 209530-93-8) is a molecular salt consisting of two primary components: a fluorinated pyridine derivative and tartaric acid. The compound has a molecular formula of C13H17FN2O7 with a molecular weight of 332.28 g/mol. This combination creates a unique chemical entity with distinctive properties deriving from both constituents.
The first component, 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine, features a fluorinated pyridine ring with an azetidine moiety connected via a methoxy linkage. The azetidine ring possesses a defined (2S) stereochemistry, which is crucial for its spatial arrangement and potential biological interactions. The second component, (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as L-(+)-tartaric acid, is a naturally occurring dicarboxylic acid with two hydroxyl groups and defined stereochemistry at positions 2 and 3 .
Physicochemical Properties
The compound exhibits characteristics reflective of its salt nature, where the basic nitrogen-containing pyridine derivative forms an ionic interaction with the acidic tartaric acid component. The table below summarizes the key properties and identifiers of this compound:
Property | Value |
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CAS No. | 209530-93-8 |
Molecular Formula | C13H17FN2O7 |
Molecular Weight | 332.28 g/mol |
IUPAC Name | 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid |
Standard InChI | InChI=1S/C9H11FN2O.C4H6O6/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;5-1(3(7)8)2(6)4(9)10/h1-2,4,7,11H,3,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
Standard InChIKey | VVYUNFMRQGFJQZ-QXJKSQRWSA-N |
Isomeric SMILES | C1CN[C@@H]1COC2=C(N=CC=C2)F.C@@H(C(=O)O)O |
PubChem Compound | 71433898 |
Structural Components Analysis
The Pyridine Derivative Component
The 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine portion of this compound contains several notable structural features with significant chemical implications:
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The fluorine atom at position 2 of the pyridine ring enhances metabolic stability by blocking a potential site of oxidative metabolism while also affecting the electronic distribution across the ring system.
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The azetidine moiety, a four-membered nitrogen-containing heterocycle with (2S) stereochemistry, provides conformational rigidity to the molecule and serves as a potential pharmacophore in bioactive compounds.
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The methoxy linkage connecting the azetidine and pyridine rings allows for a specific spatial arrangement, potentially influencing receptor interactions and molecular recognition processes.
The Tartaric Acid Component
The (2R,3R)-2,3-dihydroxybutanedioic acid component, commonly known as L-(+)-tartaric acid, contributes significant properties to the salt:
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As a dicarboxylic acid, it provides two acidic groups capable of forming ionic interactions with basic nitrogen atoms in the pyridine derivative .
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The two hydroxyl groups at positions 2 and 3 can participate in hydrogen bonding, affecting crystal packing and solubility properties.
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The defined stereochemistry (2R,3R) results in specific optical activity, with this isomer being dextrorotatory (rotating plane-polarized light to the right) .
Synthetic Routes and Preparation Methods
Purification and Characterization
The purification of this compound would likely employ techniques commonly used for pharmaceutical salts:
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Recrystallization from appropriate solvent systems to achieve high purity.
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Characterization using multiple analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for absolute configuration verification
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Elemental analysis for composition determination
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Biological Significance and Applications
Research Applications
This compound may serve various functions in chemical and pharmaceutical research:
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As a tool compound for studying receptor binding properties and structure-activity relationships.
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As an intermediate or building block in the synthesis of more complex bioactive molecules.
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For investigating the influence of stereochemistry on molecular recognition and biological activity.
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As a reference standard for analytical method development and validation.
Related Compounds and Structural Analogues
Pyridine Derivative Analogues
Several related compounds share structural similarities with the pyridine derivative component:
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3-[(2S)-azetidin-2-yl]-2-chloro-5-fluoropyridine (PubChem CID: 55271622) features a similar azetidin-2-yl group directly attached to a halogenated pyridine ring . Key differences include:
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Direct attachment of the azetidine to the pyridine (without the methoxy linkage)
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Presence of both chloro and fluoro substituents on the pyridine ring
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Different substitution pattern on the pyridine
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Other fluoropyridine derivatives with different nitrogen-containing heterocycles attached have been explored in medicinal chemistry for various therapeutic applications.
Tartaric Acid Salts
L-(+)-Tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid) is widely used in pharmaceutical salt formation due to several advantageous properties :
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It forms stable crystalline salts with many basic compounds, improving physicochemical properties.
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The defined stereochemistry contributes to consistent crystal packing and reproducible solid-state properties.
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Its natural origin and established safety profile make it attractive for pharmaceutical applications.
Analytical Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid would employ multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the pyridine protons, azetidine ring protons, methoxy linkage, and tartaric acid protons
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¹³C NMR would confirm the carbon framework
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¹⁹F NMR would provide specific information about the fluorine environment
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Infrared (IR) Spectroscopy would reveal characteristic absorption bands for:
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Carboxylic acid groups from tartaric acid
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Hydroxyl groups from tartaric acid
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C-F bond from the fluoropyridine
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C-N bonds from the azetidine and pyridine rings
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Mass Spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural components.
Chromatographic Methods
Quality assessment would likely employ chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC) for purity determination and detection of potential impurities.
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Thin-Layer Chromatography (TLC) for reaction monitoring during synthesis and preliminary purity assessment.
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Chiral Chromatography to confirm the stereochemical purity of the compound, particularly important given the presence of multiple stereogenic centers.
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